molecular formula C11H15NO3 B3040495 Tert-butyl 2-(3-pyridyloxy)acetate CAS No. 209784-88-3

Tert-butyl 2-(3-pyridyloxy)acetate

Cat. No.: B3040495
CAS No.: 209784-88-3
M. Wt: 209.24 g/mol
InChI Key: AQORXLUKJFEJJL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-pyridyloxy)acetate: is an organic compound with the molecular formula C11H15NO3 . It is a derivative of pyridine, featuring a tert-butyl ester group attached to the 2-position of a 3-pyridyloxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-pyridyloxy)acetate typically involves the esterification of 2-(3-pyridyloxy)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-pyridyloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(3-pyridyloxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-pyridyloxy)acetate involves its interaction with specific molecular targets. The pyridyloxy moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ester group may also play a role in the compound’s bioavailability and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2-pyridyloxy)acetate
  • Tert-butyl 2-(4-pyridyloxy)acetate
  • Tert-butyl 2-(3-pyridyloxy)propionate

Uniqueness

Tert-butyl 2-(3-pyridyloxy)acetate is unique due to the specific positioning of the pyridyloxy group on the 3-position of the pyridine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl 2-pyridin-3-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)8-14-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQORXLUKJFEJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 0.22 g of sodium hydride (60% oil dispersion, 5.5 mmol) in 2 mL of DMF was added dropwise a solution of 0.48 g of 3-hydroxypyridine (5.0 mmol) in 2 mL of DMF at room temperature, and the mixture was stirred for an hour. The resulting brown solution was ice-cooled, 0.81 mL of tert-butyl bromoacetate (5.5 mmol) was added, and the mixture was stirred under ice-cooling for an hour followed by stirring at room temperature for 2 hours. After addition of water, the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried and evaporated. The residue was purified by column chromatography on silica gel (eluent: chloroform:ethyl acetate=5:1), to give 0.34 g of tert-butyl 3-pyridyloxyacetate (Yield: 32.5%) as a clear oil.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of t-butyl bromoacetate (2 g, 10 mmol), 3-hydroxypyridine (1.5 g, 15 mmol), and K2CO3 (2.9 g, 21 mmol) in THF (20 mL) is stirred at 60° C. After 0.5 h, the reaction mixture is cooled down at room temperature and diluted with H2O, then extracted with EtOAc. The organic phase is washed with H2O, and brine, then dried over Na2SO4. The solution is filtered and the solvent is evaporated in vacuo. The residue is purified by silica gel column chromatography to give the title compound MS: 210 [M+H]+; tR (HPLC, ACQUITY UPLC™ BEH C18 1.7 μm, 50×2.1 mm; 5% CH3CN+0.1% TFA/H2O+0.1% TFA for 0.5 min then 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 5 min then 100% CH3CN+0.1% TFA for 1.5 min, flow 0.5 ml/min): 1.85 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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